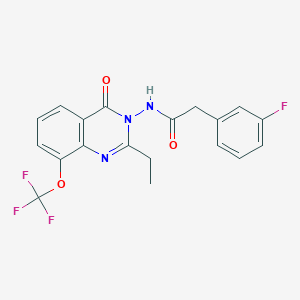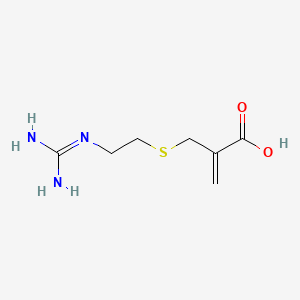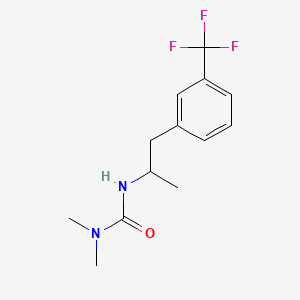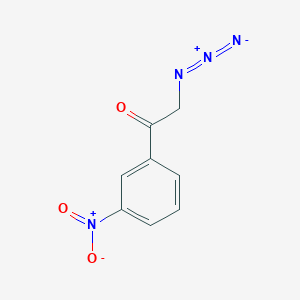
2-(Aminomethyl)-4-tert-butyl-6-(chloromethanesulfonyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-4-tert-butyl-6-(chloromethanesulfonyl)phenol is a complex organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-tert-butyl-6-(chloromethanesulfonyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-tert-butylphenol, with chloromethanesulfonyl chloride in the presence of a base like sodium hydroxide. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(Aminomethyl)-4-tert-butyl-6-(chloromethanesulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The aminomethyl and chloromethanesulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
科学研究应用
2-(Aminomethyl)-4-tert-butyl-6-(chloromethanesulfonyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 2-(Aminomethyl)-4-tert-butyl-6-(chloromethanesulfonyl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The aminomethyl group may interact with nucleophilic sites on enzymes, potentially inhibiting their activity. The chloromethanesulfonyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules.
相似化合物的比较
Similar Compounds
4-tert-Butylphenol: Lacks the aminomethyl and chloromethanesulfonyl groups, making it less reactive.
2-Aminomethylphenol: Does not have the tert-butyl and chloromethanesulfonyl groups, resulting in different chemical properties.
6-Chloromethanesulfonylphenol: Missing the aminomethyl and tert-butyl groups, leading to variations in reactivity and applications.
Uniqueness
2-(Aminomethyl)-4-tert-butyl-6-(chloromethanesulfonyl)phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the aminomethyl group enhances its nucleophilicity, while the chloromethanesulfonyl group provides additional sites for chemical modification.
属性
CAS 编号 |
88041-42-3 |
|---|---|
分子式 |
C12H18ClNO3S |
分子量 |
291.79 g/mol |
IUPAC 名称 |
2-(aminomethyl)-4-tert-butyl-6-(chloromethylsulfonyl)phenol |
InChI |
InChI=1S/C12H18ClNO3S/c1-12(2,3)9-4-8(6-14)11(15)10(5-9)18(16,17)7-13/h4-5,15H,6-7,14H2,1-3H3 |
InChI 键 |
YQONLZZUEFPNOC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)S(=O)(=O)CCl)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![calcium;(E,1R,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-1,3,5-trihydroxyhept-6-en-1-olate](/img/structure/B13406129.png)
![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)







![(1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid](/img/structure/B13406180.png)
